Cas no 926263-64-1 (1-3-(difluoromethoxy)phenylethanamine)
1-3-(difluoromethoxy)phenylethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-[3-(difluoromethoxy)phenyl]ethan-1-amine
- 1-[3-(difluoromethoxy)phenyl]ethanamine
- 1-[3-(difluoromethoxy)phenyl]ethylamine
- SBB073409
- STL411850
- NE20306
- {1-[3-(difluoromethoxy)phenyl]ethyl}amine
- ST45255977
- Z1245633213
- 1-3-(difluoromethoxy)phenylethanamine
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- Inchi: 1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3
- InChI Key: KXLKJIXCWFZYIE-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C(C)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 155
- Topological Polar Surface Area: 35.2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 231.7±40.0 °C at 760 mmHg
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
1-3-(difluoromethoxy)phenylethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-3-(difluoromethoxy)phenylethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591183-25mg |
1-[3-(difluoromethoxy)phenyl]ethanamine |
926263-64-1 | 25mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D591183-50mg |
1-[3-(difluoromethoxy)phenyl]ethanamine |
926263-64-1 | 50mg |
$ 95.00 | 2022-04-29 | ||
| TRC | D591183-250mg |
1-[3-(difluoromethoxy)phenyl]ethanamine |
926263-64-1 | 250mg |
$ 320.00 | 2022-04-29 | ||
| Enamine | EN300-40830-0.05g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 0.05g |
$32.0 | 2025-02-20 | |
| Enamine | EN300-40830-0.1g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 0.1g |
$48.0 | 2025-02-20 | |
| Enamine | EN300-40830-0.25g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 0.25g |
$70.0 | 2025-02-20 | |
| Enamine | EN300-40830-0.5g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 0.5g |
$125.0 | 2025-02-20 | |
| Enamine | EN300-40830-1.0g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 1.0g |
$199.0 | 2025-02-20 | |
| Enamine | EN300-40830-2.5g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 2.5g |
$389.0 | 2025-02-20 | |
| Enamine | EN300-40830-5.0g |
1-[3-(difluoromethoxy)phenyl]ethan-1-amine |
926263-64-1 | 91.0% | 5.0g |
$576.0 | 2025-02-20 |
1-3-(difluoromethoxy)phenylethanamine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-3-(difluoromethoxy)phenylethanamine
Chemical Profile of 1-3-(difluoromethoxy)phenylethanamine (CAS No. 926263-64-1)
1-3-(difluoromethoxy)phenylethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 926263-64-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of amine derivatives characterized by a phenyl ring substituted with a difluoromethoxy group and an ethylamine side chain. Its unique structural features make it a promising candidate for further exploration in drug discovery and development, particularly in the synthesis of novel bioactive molecules.
The molecular structure of 1-3-(difluoromethoxy)phenylethanamine consists of a benzene ring at the core, which is functionalized with a difluoromethoxy group at the 3-position and an ethylamine moiety at the 1-position. The presence of fluorine atoms in the difluoromethoxy group introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. This modification is often employed in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic profiles of drug candidates.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential advantages over non-fluorinated analogs. The fluorine atoms in 1-3-(difluoromethoxy)phenylethanamine can improve lipophilicity, reduce metabolic degradation, and increase binding selectivity to biological targets. These properties are particularly valuable in the design of small-molecule drugs that require precise interactions with biological macromolecules such as enzymes and receptors.
One of the key areas where 1-3-(difluoromethoxy)phenylethanamine has shown promise is in the development of central nervous system (CNS) therapeutics. The combination of a phenyl ring and an amine group provides a scaffold that can interact with various neurotransmitter receptors and transporters. Studies have indicated that derivatives of this compound may exhibit potential as monoamine oxidase (MAO) inhibitors or serotonin reuptake inhibitors, which are widely used in the treatment of depression and other neurological disorders.
Furthermore, the difluoromethoxy group in 1-3-(difluoromethoxy)phenylethanamine has been investigated for its role in enhancing drug bioavailability. Fluoro-substituted compounds often exhibit improved pharmacokinetic properties due to their ability to resist enzymatic degradation. This characteristic is particularly relevant in oral drug formulations where first-pass metabolism can significantly reduce drug efficacy.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-3-(difluoromethoxy)phenylethanamine with various biological targets more accurately. These computational studies have provided valuable insights into how structural modifications can optimize binding interactions. For instance, virtual screening techniques have been used to identify potential lead compounds based on their predicted binding affinities to protein targets involved in inflammation and pain signaling.
The synthesis of 1-3-(difluoromethoxy)phenylethanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by reduction steps to introduce the amine functionality. The use of advanced catalytic systems has also been explored to improve reaction efficiency and minimize byproduct formation.
In conclusion, 1-3-(difluoromethoxy)phenylethanamine (CAS No. 926263-64-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like 1-3-(difluoromethoxy)phenylethanamine are likely to play an increasingly important role in addressing unmet medical needs.
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